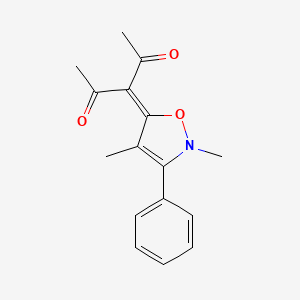

3-(2,4-Dimethyl-3-phenyl-1,2-oxazol-5(2H)-ylidene)pentane-2,4-dione

Description

3-(2,4-Dimethyl-3-phenyl-1,2-oxazol-5(2H)-ylidene)pentane-2,4-dione is a β-diketone derivative featuring a 1,2-oxazole substituent. Its structure comprises a pentane-2,4-dione backbone conjugated with a 2,4-dimethyl-3-phenyl-1,2-oxazole moiety. This compound is synthesized via condensation reactions, often involving sodium ethoxide in ethanol under reflux conditions, as seen in analogous β-diketone derivatives .

Properties

CAS No. |

648882-24-0 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

3-(2,4-dimethyl-3-phenyl-1,2-oxazol-5-ylidene)pentane-2,4-dione |

InChI |

InChI=1S/C16H17NO3/c1-10-15(13-8-6-5-7-9-13)17(4)20-16(10)14(11(2)18)12(3)19/h5-9H,1-4H3 |

InChI Key |

JNJHGRRGYCZHSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(OC1=C(C(=O)C)C(=O)C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-3-phenyl-1,2-oxazol-5(2H)-ylidene)pentane-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material that contains both an amino group and a carbonyl group, which can undergo cyclization to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-3-phenyl-1,2-oxazol-5(2H)-ylidene)pentane-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction may produce reduced forms of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and can be studied for its effects on biological systems.

Medicine: Potential medicinal applications include its use as a lead compound for drug development.

Industry: The compound may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-3-phenyl-1,2-oxazol-5(2H)-ylidene)pentane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of β-diketone derivatives with heterocyclic substituents. Key analogues include:

Table 1: Structural Comparison of Pentane-2,4-dione Derivatives

Key Observations :

- Heterocycle Influence : The 1,2-oxazole in the target compound offers moderate electron-withdrawing effects compared to thiazole (18c) or benzofuran (3). This impacts reactivity in metal coordination and catalytic applications.

- Synthetic Accessibility : The target compound’s synthesis mirrors 18c but replaces thiazole precursors with oxazole derivatives, requiring tailored reaction conditions .

- Biological Relevance : While 18c and oxadiazole derivatives (e.g., ) are hypothesized for antimicrobial or pharmaceutical use, direct biological data for the target compound remain unverified.

Physicochemical Properties

Table 2: Physicochemical Comparison

Analysis :

- The benzofuran derivative (3) exhibits higher solubility in non-polar solvents due to its aromatic substituent, whereas the target compound’s oxazole group may reduce polarity.

- Stability differences highlight the role of heterocycles: thiazole derivatives (18c) degrade under light, while oxazole-based structures show better air stability.

Hazard Profiles

Derivatives like the target compound may exhibit modified hazards:

- Reduced Volatility : Bulky substituents (e.g., phenyl, oxazole) likely lower inhalation risks compared to pure pentane-2,4-dione.

- Uncharacterized Chronic Effects: No direct data exist for the target compound, but structural similarities warrant caution in handling .

Biological Activity

3-(2,4-Dimethyl-3-phenyl-1,2-oxazol-5(2H)-ylidene)pentane-2,4-dione, also known by its CAS number 648882-24-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O2 with a molecular weight of approximately 271.31 g/mol. The compound features a unique oxazole ring structure which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar oxazole derivatives. For example, compounds with oxazole rings have demonstrated effectiveness against various bacterial strains. It is essential to explore whether this compound exhibits comparable activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| 3-(2,4-Dimethyl-3-phenyl...) | TBD | TBD |

Cytotoxicity and Antitumor Activity

Research indicates that compounds with similar structural features can exhibit cytotoxic effects in cancer cell lines. For instance, studies on oxazolones have shown that they can induce apoptosis in tumor cells through various mechanisms including cell cycle arrest and modulation of apoptosis-related proteins.

Case Study:

A study investigated the effects of various oxazole derivatives on breast cancer cell lines. The results indicated that specific substitutions on the oxazole ring enhanced cytotoxicity significantly compared to unsubstituted analogs.

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 5.0 |

| Compound B | MDA-MB-231 | 7.5 |

| 3-(2,4-Dimethyl...) | TBD | TBD |

The biological activity of 3-(2,4-Dimethyl-3-phenyl...) may be attributed to its ability to interact with specific molecular targets involved in critical cellular processes. For instance:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as Notum carboxylesterase.

- Modulation of Signaling Pathways: The compound may influence pathways related to inflammation and cancer progression.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2,4-Dimethyl-3-phenyl-1,2-oxazol-5(2H)-ylidene)pentane-2,4-dione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving acetylacetone derivatives and substituted oxazole precursors. For example:

- Route 1 : Refluxing 4-aminoantipyrine with acetylacetone and triethylorthoformate in methanol under acidic conditions (e.g., acetic acid) for 5 hours, followed by crystallization from ethanol .

- Route 2 : Using sodium ethoxide-mediated alkylation of bromoacetophenone with oxazole intermediates, followed by recrystallization from ethanol or toluene .

Purity optimization involves thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) for monitoring and recrystallization using polar solvents like ethanol .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ~1700 cm⁻¹ (C=O stretching of diketone and oxazole), 3100 cm⁻¹ (aromatic C-H), and 2971 cm⁻¹ (aliphatic C-H) .

- NMR : Look for singlet peaks at δ 1.81 ppm (6H, CH₃ groups) and δ 4.24 ppm (2H, CH₂N₃ in azide derivatives). Aromatic protons typically appear between δ 7.10–7.21 ppm .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., via NIST databases) and fragmentation patterns .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Stability tests should include accelerated degradation studies under varying pH, temperature, and humidity .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodological Answer :

- Experimental Design : Use OECD guidelines for biodegradation (e.g., OECD 301B) and photolysis (e.g., OECD 316). Partition coefficients (log Kow) can be calculated via HPLC retention times.

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) using OECD 202/203 protocols. Monitor bioaccumulation potential via bioconcentration factor (BCF) studies .

Q. How should contradictory data on reaction yields or spectroscopic results be resolved?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Use design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

- Spectroscopic Conflicts : Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) or computational modeling (DFT for NMR/IR predictions) .

Q. What advanced purification strategies are suitable for isolating stereoisomers or tautomeric forms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.